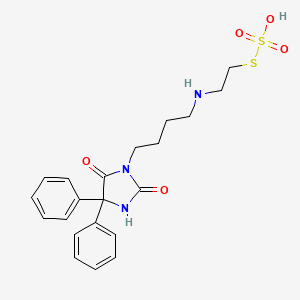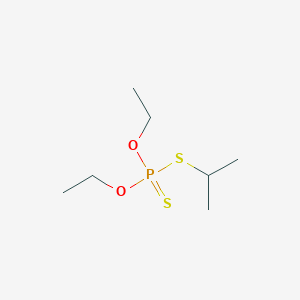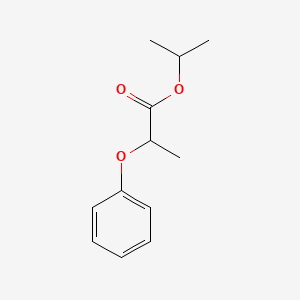
Propan-2-yl 2-phenoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-phenoxypropanoate: is an organic compound that belongs to the ester family. It is characterized by the presence of a propan-2-yl group attached to a 2-phenoxypropanoate moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propan-2-yl 2-phenoxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenoxypropanoic acid with propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Propan-2-yl 2-phenoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-phenoxypropanoic acid and propan-2-ol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 2-phenoxypropanoic acid and propan-2-ol.
Reduction: 2-phenoxypropan-1-ol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propan-2-yl 2-phenoxypropanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis. It serves as a substrate for esterases and lipases, helping researchers understand enzyme specificity and kinetics.
Medicine: this compound has potential applications in drug delivery systems. Its ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of propan-2-yl 2-phenoxypropanoate primarily involves its hydrolysis to release 2-phenoxypropanoic acid and propan-2-ol. The ester bond is cleaved by esterases or under acidic or basic conditions. The released 2-phenoxypropanoic acid can then interact with various molecular targets, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-phenoxypropanoate: Similar ester with an ethyl group instead of a propan-2-yl group.
Methyl 2-phenoxypropanoate: Similar ester with a methyl group instead of a propan-2-yl group.
Propan-2-yl 2-phenoxyacetate: Similar ester with a 2-phenoxyacetate moiety instead of a 2-phenoxypropanoate moiety.
Uniqueness: Propan-2-yl 2-phenoxypropanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Its propan-2-yl group provides steric hindrance, affecting its reactivity and interactions with enzymes and other molecules. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
42412-86-2 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
propan-2-yl 2-phenoxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-9(2)14-12(13)10(3)15-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI-Schlüssel |
PHFLAYUNRMBPDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)


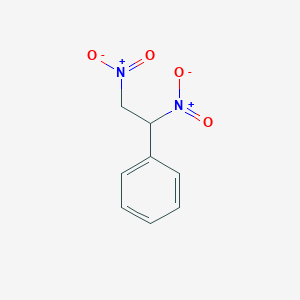
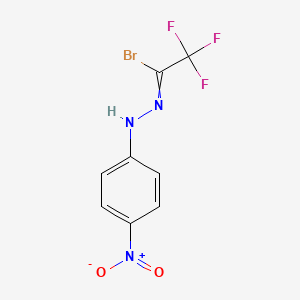
![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)
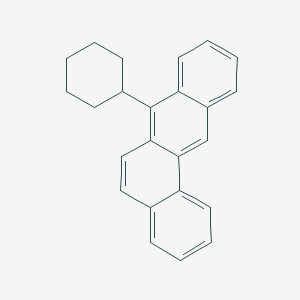
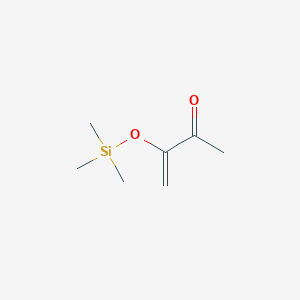
![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)
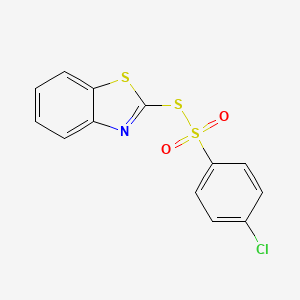
![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)
